

Physicochemical properties of 3,4-Dimethyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethyl-benzamidine

Cat. No.: B1609419

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,4-Dimethyl-benzamidine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the essential physicochemical properties of **3,4-Dimethyl-benzamidine** hydrochloride (CAS: 112072-09-0), a significant molecule in biochemical and pharmaceutical research. Recognized primarily as a potent inhibitor of serine proteases, its utility in drug discovery and as a research tool is critically dependent on a thorough understanding of its molecular characteristics.^{[1][2][3]} This document moves beyond a simple datasheet to offer in-depth, field-proven methodologies for the characterization of its solubility, ionization constant (pKa), stability, and spectroscopic identity. The protocols described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower scientists to fully leverage the therapeutic and investigative potential of this versatile compound.

Introduction: The Scientific Imperative for Characterization

3,4-Dimethyl-benzamidine hydrochloride belongs to the benzamidine class of compounds, which are widely recognized for their ability to inhibit serine proteases—a family of enzymes integral to processes ranging from blood coagulation to viral replication and cancer progression.[1][4] The specific 3,4-dimethyl substitution pattern on the phenyl ring modifies the molecule's steric and electronic properties, potentially influencing its selectivity and potency against specific enzyme targets. Its application in academic research and pharmaceutical development, particularly in oncology, necessitates a robust understanding of its fundamental physicochemical properties.[1][2]

The following properties are not merely data points but critical determinants of experimental success and therapeutic viability:

- Solubility: Dictates the feasibility of in vitro assays, influences formulation strategies for in vivo studies, and is a primary factor in oral bioavailability.
- Ionization Constant (pKa): Determines the charge state of the molecule at physiological pH. The charge state is paramount for molecular recognition at the enzyme's active site and for the ability to cross biological membranes.
- Stability: A compound's shelf-life and degradation profile under various conditions (e.g., in solution, temperature, pH) are crucial for ensuring the accuracy of experimental results and the safety of potential therapeutics.
- Spectroscopic Profile: Unambiguous structural confirmation via techniques like NMR, MS, and IR is the bedrock of chemical identity and purity assessment.

This guide provides both the known characteristics of **3,4-Dimethyl-benzamidine** hydrochloride and the detailed experimental frameworks required to determine these properties with high confidence.

Core Molecular and Physical Properties

3,4-Dimethyl-benzamidine hydrochloride is typically supplied as a white to off-white crystalline powder with a purity of $\geq 99\%$ as determined by HPLC.[1][2] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	112072-09-0	[1] [5] [6]
Molecular Formula	C ₉ H ₁₃ ClN ₂	[6] [7]
Molecular Weight	184.67 g/mol	[1] [2] [6]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	189-193 °C	[1] [2]
Purity	≥ 99% (HPLC)	[1] [2]
Recommended Storage	0–8 °C, desiccated	[1] [2]

Chemical Structure:

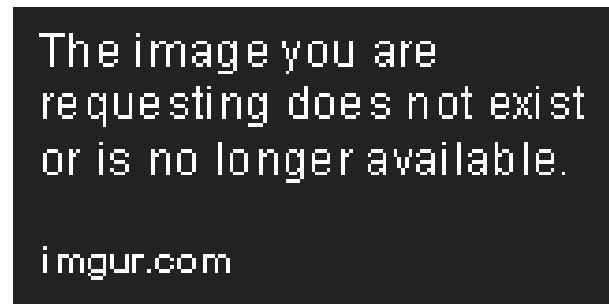
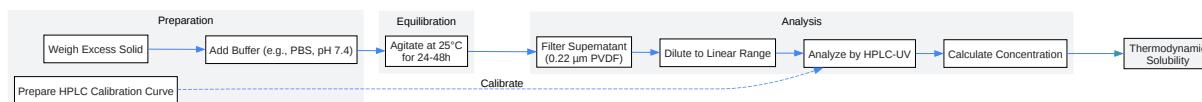


Figure 1. 2D Structure of **3,4-Dimethyl-benzamidine** hydrochloride.

Solubility Profile: Beyond "Soluble"

While commercial sources describe the compound as having "solubility in aqueous solutions," this qualitative statement is insufficient for rigorous scientific applications.[\[1\]](#)[\[2\]](#) The quantitative determination of solubility is essential for preparing accurate stock solutions, defining the concentration range for biological assays, and informing pre-formulation studies.

Expert Insight: Why Thermodynamic Solubility Matters


Kinetic solubility (measured from a DMSO-dissolved solid crashing out in buffer) is useful for high-throughput screening, but thermodynamic solubility (equilibrium state) is the true measure required for accurate biophysical and pharmacological characterization. The shake-flask method remains the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes a self-validating system by ensuring that equilibrium is reached and that the analytical method is properly calibrated.

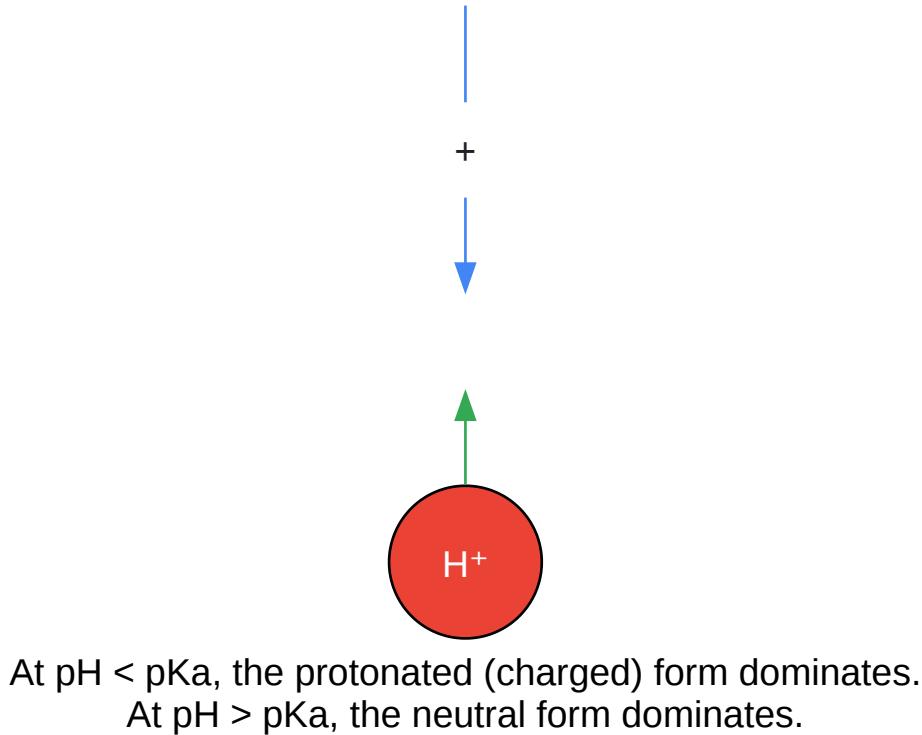
- Preparation of Calibration Standards:
 - Prepare a 10 mg/mL stock solution of **3,4-Dimethyl-benzamidine** hydrochloride in methanol.
 - Perform serial dilutions in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a set of standards ranging from 1 µg/mL to 500 µg/mL.
 - Analyze these standards using a validated HPLC-UV method to generate a calibration curve. The R^2 value must be >0.995 for the curve to be considered valid.
- Equilibration:
 - Add an excess of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer in a glass vial. This ensures that a saturated solution is achieved.
 - Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
- Sample Processing and Analysis:
 - After equilibration, allow the vial to stand undisturbed for 30 minutes to let undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles. Causality Note: Filter selection is critical; PVDF is chosen for its low protein and small molecule binding characteristics, minimizing loss of the analyte.

- Immediately dilute the filtrate with the buffer to a concentration that falls within the linear range of the previously established calibration curve.
- Analyze the diluted sample by HPLC-UV.
- Calculation:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Multiply this concentration by the dilution factor to obtain the final thermodynamic solubility in mg/mL or μ g/mL.

[Click to download full resolution via product page](#)

Diagram 1. Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Predicting Physiological Behavior


The benzamidine moiety contains a highly basic amidine group. The pKa value quantifies the strength of this basicity and is arguably the most important physicochemical parameter for predicting biological activity. It dictates the ratio of the charged (protonated) to uncharged (neutral) form of the molecule at a given pH. For a serine protease inhibitor, the positively charged, protonated form is often required for electrostatic interaction with negatively charged residues (e.g., Aspartate) in the enzyme's S1 binding pocket.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon the addition of an acid or base, allowing for the precise determination of the pKa.

- System Setup:
 - Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
 - Use a temperature-controlled vessel, maintaining the sample at 25 °C.
 - Use a micro-burette for the precise addition of the titrant.
- Sample Preparation:
 - Accurately prepare a solution of **3,4-Dimethyl-benzamidine** hydrochloride of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.
- Titration:
 - Begin by measuring the initial pH of the solution.
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL).
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Calculate the first derivative of this curve ($\Delta\text{pH}/\Delta\text{V}$). The peak of the first derivative plot indicates the equivalence point.

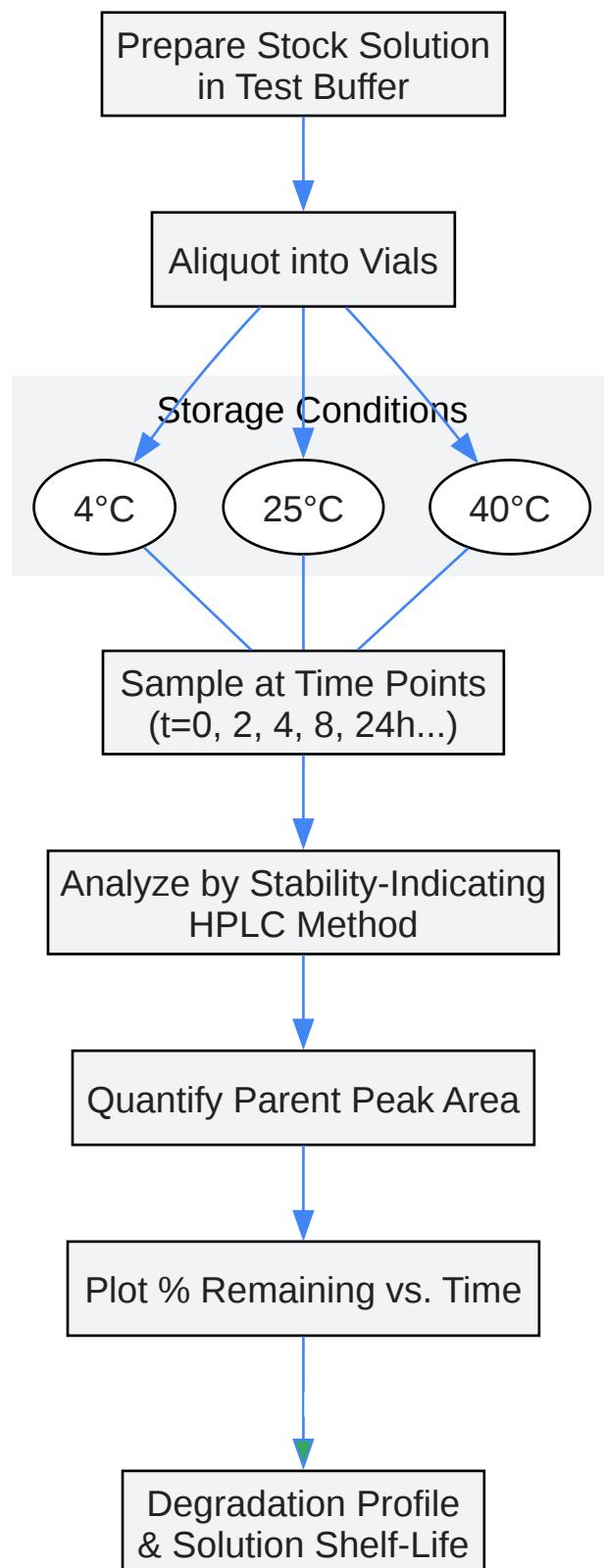
- The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

[Click to download full resolution via product page](#)

Diagram 2. Ionization Equilibrium of the Amidine Group.

Stability Assessment: Ensuring Compound Integrity

The stability of a research compound is critical for the reliability of experimental data. For benzamidine derivatives, hydrolysis of the amidine group is a potential degradation pathway. The parent compound, benzamidine hydrochloride, is known to be unstable in solution, requiring fresh preparations daily.^[8] It is imperative to determine if the 3,4-dimethyl derivative shares this liability.


Expert Insight: Forced Degradation Studies

A forced degradation study is an accelerated way to identify potential degradation pathways and develop a stability-indicating analytical method. By exposing the compound to harsh

conditions (strong acid/base, oxidation, heat, light), we can ensure the chosen HPLC method can separate the parent compound from any potential degradants.

Experimental Protocol: Solution-State Stability by HPLC

- Method Development:
 - Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, symmetric peak for the parent compound.
 - Perform a forced degradation study by incubating the compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and exposing it to heat (60 °C) and UV light for 24 hours.
 - Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation between the parent peak and all degradation peaks. This is now a "stability-indicating method."
- Stability Study Execution:
 - Prepare a solution of the compound (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
 - Dispense aliquots into sealed vials. Store sets of vials under different conditions: refrigerated (4 °C), room temperature (25 °C), and accelerated (40 °C).
 - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
- Analysis:
 - Analyze the samples immediately by the stability-indicating HPLC method.
 - Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.
 - Plot % Remaining vs. Time for each condition to determine the degradation rate.

[Click to download full resolution via product page](#)

Diagram 3. Workflow for a Solution-State Stability Study.

Conclusion

3,4-Dimethyl-benzamidine hydrochloride is a valuable tool for probing the function of serine proteases. However, its effective use is fundamentally tied to a precise understanding of its physicochemical properties. This guide has provided the foundational data available for this compound and, more importantly, has outlined the rigorous, self-validating experimental protocols necessary to characterize its solubility, pKa, and stability. By adopting these methodologies, researchers in drug discovery and chemical biology can ensure the integrity of their data, make informed decisions in their experimental design, and ultimately accelerate the journey from molecular concept to functional application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 112072-09-0 CAS MSDS (3,4-DIMETHYL-BENZAMIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 3,4-Dimethyl-benzamidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609419#physicochemical-properties-of-3-4-dimethyl-benzamidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com